molecular formula C11H11BrClNO B6588152 [5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride CAS No. 1049741-11-8

[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride

Cat. No.: B6588152
CAS No.: 1049741-11-8
M. Wt: 288.57 g/mol
InChI Key: LBBIBHSAEGHVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride (CAS: 26177-44-6) is a halogenated aromatic amine derivative with a molecular formula of C₇H₉BrClN and a molecular weight of 222.51 g/mol . The compound features a furan ring substituted at the 5-position with a 4-bromophenyl group and a methanamine hydrochloride moiety at the 2-position. Its SMILES notation is [H+].[Cl-].NCC1=CC=C(Br)C=C1, reflecting the bromophenyl-furan core and protonated amine group . This structure confers unique electronic properties due to the electron-withdrawing bromine atom and the aromatic furan system, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

[5-(4-bromophenyl)furan-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO.ClH/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11;/h1-6H,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBIBHSAEGHVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585865
Record name 1-[5-(4-Bromophenyl)furan-2-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39169-94-3, 1049741-11-8
Record name 1-[5-(4-Bromophenyl)furan-2-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The foundational step in synthesizing [5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride is the Suzuki-Miyaura coupling between 4-bromoiodobenzene and (5-formylfuran-2-yl)boronic acid (Fig. 1). This reaction forms 5-(4-bromophenyl)furan-2-carbaldehyde, a key intermediate.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₂Cl₂ (0.04 equiv).

  • Base : Na₂CO₃ (2 equiv) in a MeCN/H₂O (1:1) solvent system.

  • Temperature : 60°C for 1 hour.

  • Yield : 82–93% after purification via column chromatography.

This method leverages the electrophilic nature of the aryl iodide and the nucleophilic boronic acid to achieve regioselective coupling. The bromine atom on the phenyl ring remains intact due to the mild reaction conditions, ensuring no undesired dehalogenation.

Reductive Amination

The aldehyde intermediate undergoes reductive amination to form the primary amine:

  • Imine Formation :

    • The aldehyde reacts with ammonium acetate in ethanol under reflux, forming an imine intermediate.

  • Reduction :

    • Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a primary amine in methanol at room temperature.

    • Yield : 85–90% after acid-base extraction.

Critical Considerations :

  • Excess ammonium acetate ensures complete conversion of the aldehyde to the imine.

  • NaBH₃CN is preferred over NaBH₄ due to its selectivity for imine reduction without attacking the furan ring.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt. Recrystallization from ethanol/water (3:1) yields the final product with >99% purity.

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies of palladium catalysts reveal that Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ or PdCl₂(dppf) in Suzuki-Miyaura coupling, achieving higher yields (93% vs. 72–85%). The chelating effect of triphenylphosphine stabilizes the palladium intermediate, reducing side reactions.

Solvent and Temperature Effects

  • Solvent : MeCN/H₂O (1:1) provides optimal solubility for both aromatic and boronic acid components. Ethanol alone results in slower reaction kinetics (60% yield after 3 hours).

  • Temperature : Elevating the temperature to 80°C reduces reaction time to 30 minutes but risks decomposition of the boronic acid.

Industrial-Scale Production

Large-Batch Synthesis

Industrial protocols scale the Suzuki-Miyaura coupling using:

  • Catalyst Loading : 0.02 equiv Pd(PPh₃)₂Cl₂ to minimize costs.

  • Solvent Recycling : MeCN is recovered via distillation, reducing waste.

  • Continuous Flow Systems : Enhance mixing and heat transfer, achieving 89% yield in 20-minute residence time.

Purification at Scale

  • Recrystallization : Ethanol/water mixtures are used for high-volume recrystallization, yielding 95% pure product.

  • Drying : Fluidized-bed dryers reduce moisture content to <0.1% w/w.

Comparative Analysis with Related Compounds

Substituent Effects on Reactivity

Replacing the 4-bromophenyl group with electron-donating groups (e.g., -OCH₃) reduces coupling yields by 15–20% due to decreased electrophilicity of the aryl iodide. Conversely, electron-withdrawing groups (e.g., -CF₃) improve yields to 94%.

Biological Implications of Structural Features

The bromine atom enhances hydrophobic interactions in biological systems, increasing the compound’s affinity for microbial enzyme targets compared to non-halogenated analogs (IC₅₀: 1.6 μM vs. 8.6 μM).

Challenges and Limitations

Side Reactions

  • Aldehyde Oxidation : Prolonged exposure to air converts the aldehyde intermediate to carboxylic acid (5–10% yield loss).

  • Homocoupling : Trace oxygen in the reaction mixture promotes undesired boronic acid dimerization, mitigated by degassing with N₂.

Scalability Issues

  • Catalyst Removal : Residual palladium in the final product (≥50 ppm) necessitates costly chelating resins for pharmaceutical-grade material.

  • Energy Intensity : High-temperature recrystallization consumes 30% more energy than spray drying .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the furan ring or the amine group may be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed on the compound, particularly on the bromophenyl group, to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered aromaticity.

Scientific Research Applications

Chemistry: In chemistry, [5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest in the development of new pharmaceuticals.

Industry: Industrially, the compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table compares the target compound with analogues differing in substituents or core heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Notes Reference
[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride C₇H₉BrClN 222.51 Bromophenyl-furan, methanamine hydrochloride High polarity due to Br and NH₃⁺Cl⁻; potential antitumor applications inferred from furan-based analogues
(Furan-2-yl)methanamine hydrochloride C₅H₈ClNO 141.58 Unsubstituted furan, methanamine hydrochloride Simpler structure; used as a building block in organic synthesis
(5-(Pyridin-3-yl)furan-2-yl)methanamine C₁₀H₁₀N₂O 174.20 Pyridinyl-furan instead of bromophenyl-furan Enhanced π-stacking ability due to pyridine; potential CNS activity
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride C₉H₉BrClN₃O 298.55 Oxadiazole core replaces furan; 3-bromophenyl substituent Oxadiazole improves metabolic stability; bromine position affects binding
(5-Fluoro-3-methylbenzofuran-2-yl)methanamine hydrochloride C₁₀H₁₁ClFNO 231.65 Benzofuran core with fluorine and methyl groups Increased lipophilicity; fluorinated analogues often show enhanced bioavailability

Key Differences in Functional Groups and Properties

Halogen Substitution: The 4-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with non-halogenated analogues like (furan-2-yl)methanamine hydrochloride. Bromine enhances binding to hydrophobic pockets in proteins, as seen in brominated kinase inhibitors . Fluorine in benzofuran derivatives (e.g., ) increases metabolic stability and membrane permeability compared to bromine .

Heterocyclic Core: Furan (target compound) vs. oxadiazole (): Oxadiazole-based compounds exhibit higher chemical stability and are often used in antimicrobial agents, whereas furan derivatives are more flexible and prone to ring-opening reactions . Benzofuran () vs.

Amine Functionalization: The methanamine hydrochloride group in the target compound is a primary amine, while analogues like ranitidine derivatives () feature dimethylamino or sulfanyl groups, altering solubility and receptor interactions .

Physicochemical Data Comparison

Property Target Compound (Furan-2-yl)methanamine HCl (5-Pyridin-3-yl-furan-2-yl)methanamine
LogP (Predicted) 2.1 (moderate lipophilicity) 0.8 1.5
Solubility Low in water, high in DMSO High in polar solvents Moderate in ethanol
NMR Shifts (¹H, ppm) Aromatic H: 7.4–7.6 (Br-C6H4) Furan H: 6.2–7.1 Pyridine H: 8.2–8.8

Biological Activity

[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride, a compound with the CAS number 39169-94-3, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a bromophenyl moiety and an amine group, contributing to its unique chemical reactivity and biological interactions. The molecular formula is C11H10BrNC_{11}H_{10}BrN with a molecular weight of approximately 236.1 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate effectiveness compared to standard antibiotics.
  • Anticancer Potential : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines. Specifically, studies have noted its ability to inhibit cell proliferation and induce cell cycle arrest in various cancer models.

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to altered metabolic pathways that favor apoptosis in cancer cells.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways that regulate cell growth and survival.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various compounds found that this compound demonstrated significant antibacterial activity against S. aureus with an MIC of 50 µM. This suggests its potential as a lead compound for developing new antibacterial agents.

Anticancer Studies

In vitro studies have shown that the compound can induce G2/M phase arrest in cancer cells. For instance, a study on human cancer cell lines revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating its potential role as an anticancer agent.

Data Summary

Biological Activity MIC (µM) Effect Observed
Staphylococcus aureus50Antibacterial
Cancer Cell LinesN/AInduces apoptosis

Q & A

Q. What are the optimal synthetic routes for [5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step halogenation and coupling reactions. A common approach includes:

Furan Ring Formation : Cyclization of precursors like diketones or via Paal-Knorr synthesis under acidic conditions .

Bromophenyl Substitution : Electrophilic aromatic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in polar solvents .

Methanamine Introduction : Reductive amination or nucleophilic substitution of intermediates like nitriles, followed by HCl salt formation .
Validation :

  • Purity : HPLC (≥95% purity) with C18 columns and UV detection at 254 nm .
  • Structural Confirmation : 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, furan protons at δ 6.3–6.7 ppm) and HRMS .

Q. How does the bromophenyl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC for decomposition products (e.g., dehalogenation or furan ring opening) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for halogenated aromatics) .
  • Key Insight : The electron-withdrawing bromine enhances thermal stability but may increase susceptibility to nucleophilic attack in basic conditions .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Methodological Answer:

  • Spectroscopy :
    • FT-IR : Confirm NH₂ (3200–3400 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
    • X-ray Crystallography : Resolve furan-bromophenyl dihedral angles (typically 10–30°) to predict π-π stacking behavior .
  • Computational Methods :
    • DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO/LUMO distributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated furan derivatives?

Methodological Answer:

  • Case Study : If one study reports neuroactivity while another shows no effect:
    • Dose-Response Analysis : Test across a wider concentration range (nM–mM) to identify thresholds .
    • Target Specificity : Use radioligand binding assays (e.g., serotonin/dopamine receptors) to quantify IC₅₀ values .
    • Metabolite Screening : LC-MS/MS to detect active metabolites that may explain discrepancies .
  • Example : Fluoro vs. bromo analogs may differ in blood-brain barrier penetration due to lipophilicity (logP: Br > F) .

Q. What strategies optimize the compound’s selectivity for enzyme targets in neurological studies?

Methodological Answer:

  • Structural Modifications :
    • Substituent Tuning : Replace bromine with Cl or CF₃ to alter steric/electronic profiles .
    • Linker Variation : Introduce methylene spacers between furan and amine to modulate flexibility .
  • Assay Design :
    • Kinetic Studies : Measure kcat/Km ratios for MAO-A/MAO-B inhibition to assess isoform selectivity .
    • Molecular Dynamics : Simulate binding pocket interactions (e.g., with CYP450 enzymes) to predict off-target effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?

Methodological Answer:

  • SAR Parameters :

    Substituent Effect on Activity Evidence Source
    4-Bromophenyl↑ Receptor affinity
    2-Furyl↑ Metabolic stability
    Hydrochloride salt↑ Aqueous solubility
  • Synthetic Focus : Prioritize analogs with para-substituted halogens (Br, Cl) and secondary amine modifications .

  • Validation : Parallel synthesis of 10–20 derivatives followed by high-throughput screening (HTS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.